The synthesis of 2-(2-Isopropoxyethoxy)ethanol typically involves the reaction of isopropyl alcohol with ethylene oxide. This process can be broken down into several key steps:
In industrial settings, this method allows for continuous production, ensuring higher yields and efficiency.
The molecular structure of 2-(2-Isopropoxyethoxy)ethanol features two ether linkages and one hydroxyl group. Its structural representation can be summarized as follows:
The compound exhibits a linear structure with branching due to the isopropyl group attached to the ethylene glycol backbone .
2-(2-Isopropoxyethoxy)ethanol can participate in various chemical reactions:
The mechanism of action for 2-(2-Isopropoxyethoxy)ethanol primarily involves its ability to enhance solubility for hydrophobic molecules in aqueous solutions through hydrogen bonding and hydrophobic interactions. This property makes it an effective solubilizing agent in various chemical processes. Additionally, it can participate in chemical reactions via its hydroxyl group, forming new bonds with other molecules .
The compound is characterized by its ether and alcohol functionalities, which contribute to its reactivity profile. It is soluble in water and organic solvents, making it versatile for various applications.
Property | Value |
---|---|
CAS No. | 29681-21-8 |
IUPAC Name | 1-[2-(2-propan-2-yloxyethoxy)ethoxy]ethanol |
InChI Key | PMMZQEGTYWCTBY-UHFFFAOYSA-N |
SMILES | CC(C)OCCOCCOCCO |
2-(2-Isopropoxyethoxy)ethanol finds extensive applications across several fields:
The core synthesis of 2-(2-isopropoxyethoxy)ethanol (also termed 2-isopropoxyethanol or isopropyl cellosolve) relies on the alkoxylation reaction between isopropyl alcohol (IPA) and ethylene oxide (EO). This exothermic process requires catalytic acceleration for industrial feasibility. The base-catalyzed mechanism proceeds via nucleophilic attack of the isopropoxide anion on the strained oxirane ring of ethylene oxide, forming a new C-O bond and regenerating the alkoxide intermediate. The reaction occurs in two sequential steps:
A patented process [1] demonstrates that catalysts like trimethyl borate combined with aqueous hydrogen fluoride (48%) significantly accelerate the reaction at mild temperatures (30°C), achieving near-complete conversion within 10 minutes. The reaction mixture is monitored via gas-liquid chromatography (GLC) to quantify mono-ethoxylated derivatives [1].
Industrial-scale synthesis prioritizes continuous flow reactors over batch systems due to superior thermal control and throughput. Key design parameters include:
A Shell International patent [1] highlights a continuous adiabatic reactor system where pre-cooled IPA/EO/catalyst mixtures achieve 98% conversion with residence times under 30 minutes, outpacing batch reactors by 40%.
Catalyst choice critically governs selectivity and by-product formation:
Table 1: Catalyst Performance in Ethoxylation
Catalyst | Reaction Temp (°C) | By-Product Formation | Selectivity (%) |
---|---|---|---|
NaOH (3% w/w) | 60–80 | Moderate (di-glycols) | 85–90 |
KOH (2% w/w) | 50–70 | Low | 92–95 |
Trimethyl borate/HF | 30 | Negligible | >99 |
Alkali metal hydroxides (NaOH, KOH) remain cost-effective but require higher temperatures (50–80°C), risking diethylene glycol impurities via over-ethoxylation. In contrast, borate-fluoride catalysts operate efficiently at 30°C with near-quantitative selectivity [1] [6] [8]. Kinetic studies reveal a second-order rate law:[ \text{Rate} = k[\text{IPA}][\text{EO}] ]where (k) increases 8-fold with HF co-catalysis due to enhanced oxirane ring activation [6].
Crude reaction mixtures contain residual IPA, ethylene glycol derivatives, and catalyst residues. Industrial purification employs multistage fractional distillation under vacuum:
Critical to yield (>95%) is precise temperature control during the middle cut phase. Impurities like isopropoxy-diethylene glycol are minimized by maintaining distillation temperatures within ±2°C of the target boiling point. Analytical validation via GLC confirms <0.5% residual glycol ethers in the final product [1] [8].
Post-ethoxylation workup uses solvent extraction to isolate the product from aqueous catalyst phases. Optimized solvents must:
Table 2: Solvent Performance in Extraction
Solvent | Partition Coefficient (Kp) | Catalyst Removal Efficiency (%) | Product Purity (%) |
---|---|---|---|
Dichloromethane | 8.2 | 99.8 | 99.5 |
Toluene | 5.7 | 99.5 | 99.2 |
Diethyl ether | 3.1 | 98.1 | 98.0 |
Dichloromethane achieves superior extraction due to its polarity matching, though toluene is preferred industrially for its higher boiling point (simplifying recovery) and lower toxicity [6]. Post-extraction, the organic phase undergoes azeotropic drying with toluene to reduce water content to <200 ppm before final distillation [6] [8].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5